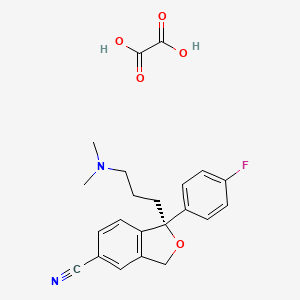

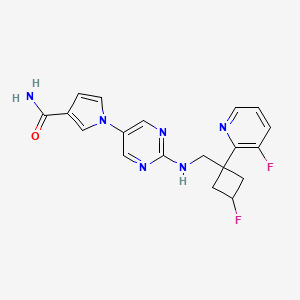

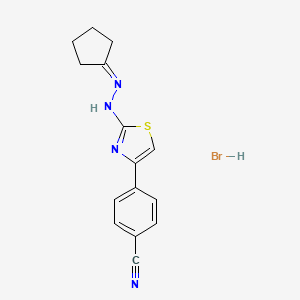

![molecular formula C21H26Cl2N4O2 B610504 (3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol CAS No. 2172651-73-7](/img/structure/B610504.png)

(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RMC-4550 is an inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP-2; IC50 = 1.55 nM). It is selective for SHP-2 over a panel of 14 additional protein phosphatases and a panel of 468 protein kinases at 10 µM. It inhibits tumor ERK phosphorylation in a KYSE-520 human esophageal cancer xenograft model in a dose-dependent manner.

RMC-4550 is a potent and selective SHP2 inhibitor. RMC-4550 identified as a high quality tool compound to study the role of SHP2 in tumor biology, both in vitro and in vivo in rodents. SHP2 is a convergent signalling node and inhibition of SHP2 is effective in targeting both upstream (RTK-driven) and downstream (RAS-GTP dependent) mutations in the RAS-MAPK pathway

Wissenschaftliche Forschungsanwendungen

Spirothiazolidinone derivatives, which share structural similarities with the compound , have demonstrated potent antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives have shown significant anticonvulsant and neurotoxic properties (Obniska et al., 2006).

Novel oxazoline alkaloids isolated from Gymnotheca chinensis include compounds with the 1-oxa-3-azaspiro[4.5] structure, indicating potential medicinal applications (Xiao et al., 2016).

The azaspiro[4.5]decane structure is part of several compounds that exhibit anticonvulsant properties (Obniska & Kamiński, 2006).

1-Oxa-3,8-diazaspiro[4.5]decan-2-ones have been researched for their potential as antihypertensive agents (Caroon et al., 1981).

1‐Thia‐4‐azaspiro[4.5]decan‐3‐one derivatives have been synthesized and evaluated for their anti-coronavirus activity, showcasing the versatility of the spiro[4.5]decan scaffold in antiviral drug development (Apaydın et al., 2019).

N-(Pyridine‐2‐yl) derivatives of 2‐azaspiro[4.5]decane have been synthesized and tested for anticonvulsant activity, further highlighting the therapeutic potential of compounds with azaspiro[4.5] structures (Kamiński et al., 2006).

Wirkmechanismus

Target of Action

The primary target of RMC-4550 is the protein tyrosine phosphatase SHP2 . SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase and scaffold protein . It is a convergent signal transduction node that integrates growth factor signals from multiple receptors to promote activation of RAS and its downstream effectors .

Mode of Action

RMC-4550 inhibits purified, activated full-length human SHP2 with an IC50 of 1.55 nM, and has a cellular IC50 of 39 nM in PC9 cells with a pERK readout . It has no detectable inhibitory activity up to 10 µM against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases .

Biochemical Pathways

RMC-4550 affects the RAS/MAPK pathway . By inhibiting SHP2, it suppresses MAPK pathway signaling and increases apoptotic dependency on BCL2 . This leads to increased sensitivity to BCL2 inhibitors, suggesting a potential synergistic effect when used in combination with such drugs .

Pharmacokinetics

RMC-4550 exhibits low to moderate cross-species in vitro intrinsic clearance (3.6-24 µL/min/million cells) in hepatocytes . It has a high passive permeability (458 nm/s) and an efflux ratio of 1 . These ADME properties translate into favorable pharmacokinetic profiles in preclinical species . RMC-4550 has moderate to high bioavailability and has a half-life amenable for once-daily oral administration .

Result of Action

In the EGFR-driven KYSE-520 human esophageal cancer xenograft model, RMC-4550 showed dose-dependent efficacy consistent with target modulation, assessed by phospho-ERK inhibition in tumors . It is well-tolerated at doses that achieved maximal and sustained efficacy in this model .

Action Environment

In the tumor microenvironment, inhibition of SHP2 by RMC-4550 modulates T-cell infiltrates similar to checkpoint blockade . It also drives direct, selective depletion of protumorigenic M2 macrophages via attenuation of CSF1 receptor signaling and increases M1 macrophages via a mechanism independent of CD8+ T cells or IFNγ . These shifts in polarized macrophage populations favor antitumor immunity .

Eigenschaften

IUPAC Name |

[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUYEYLZXGGCRD-ORAYPTAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2172651-73-7 |

Source

|

| Record name | RMC-4550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RMC-4550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

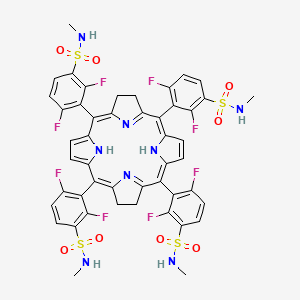

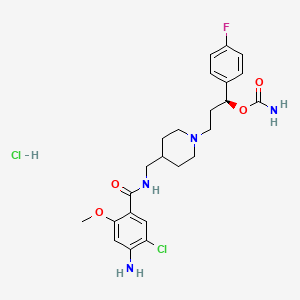

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)